N4-(4-fluorophenyl)-N2-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-(4-fluorophenyl)-N2-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with fluorophenyl, methylphenyl, and nitro groups.
Preparation Methods
The synthesis of N4-(4-fluorophenyl)-N2-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine involves multiple steps. One common method includes the reaction of 4-fluoroaniline with 4-methylbenzyl chloride in the presence of a base to form N-(4-fluorophenyl)-N-(4-methylbenzyl)amine. This intermediate is then reacted with 5-nitropyrimidine-2,4,6-triamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N4-(4-fluorophenyl)-N2-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-(4-fluorophenyl)-N2-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-N2-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N4-(4-fluorophenyl)-N2-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar fluorophenyl group but differs in its thiazole ring structure.
4-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-dione: This compound also contains fluorophenyl and methylphenyl groups but has a thiadiazolidine ring
Properties
Molecular Formula |
C18H17FN6O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H17FN6O2/c1-11-2-4-12(5-3-11)10-21-18-23-16(20)15(25(26)27)17(24-18)22-14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H4,20,21,22,23,24) |
InChI Key |
IDQBMFOGOQZSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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